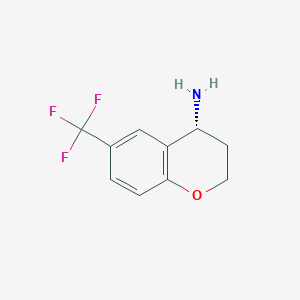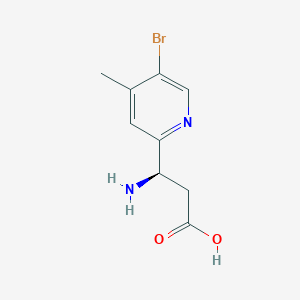
Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound features a benzyl group attached to a propanoate moiety, which is further substituted with a dioxolan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: Benzyl alcohol and ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid.
Reduction: Benzyl ®-3-(2,5-dihydroxy-1,3-dioxolan-4-YL)propanol.
Substitution: Various substituted benzyl derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxolan ring and ester functional groups play a crucial role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances.
Benzyl benzoate: Used as a medication and insect repellent.
Methyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate: A similar ester with a methyl group instead of a benzyl group.
Uniqueness
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is unique due to the presence of the dioxolan ring, which imparts specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
2250241-83-7 |
|---|---|
Molekularformel |
C13H12O6 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
benzyl 3-[(4R)-2,5-dioxo-1,3-dioxolan-4-yl]propanoate |
InChI |
InChI=1S/C13H12O6/c14-11(17-8-9-4-2-1-3-5-9)7-6-10-12(15)19-13(16)18-10/h1-5,10H,6-8H2/t10-/m1/s1 |
InChI-Schlüssel |
GDWAEUQFCYMYBH-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)









![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)
